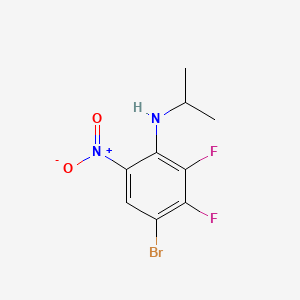

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline

Descripción general

Descripción

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is an organic compound with the molecular formula C9H9BrF2N2O2. It is characterized by the presence of bromine, fluorine, nitro, and isopropyl groups attached to an aniline base structure. This compound is often used in research and development due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline typically involves multiple steps. One common method includes:

Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

Clemmensen Reduction: The acyl group is then reduced to an alkane.

Bromination: The addition of a bromine atom to the benzene ring.

Isopropylation: The addition of an isopropyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

Aplicaciones Científicas De Investigación

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is utilized in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Used in the development of new materials and chemical products

Mecanismo De Acción

The mechanism of action for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2,6-difluoroaniline

- 4-Bromo-2,3-difluorobenzonitrile

- 4-Bromo-2,6-difluorobenzotrifluoride

Uniqueness

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is unique due to the combination of bromine, fluorine, nitro, and isopropyl groups on the aniline structure. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Actividad Biológica

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is a synthetic compound belonging to the nitroaniline class, characterized by its unique substitution pattern. Its molecular formula is C9H9BrF2N2O2, featuring a bromine atom and two fluorine atoms on the aromatic ring, along with an isopropyl group attached to the nitrogen of the aniline moiety. This structural configuration contributes to its potential biological activities, particularly in pharmacology.

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the substitution patterns on the aromatic ring. Key reactions include oxidation and reduction of the nitro group, as well as nucleophilic substitutions involving the halogen atoms present in the compound.

Common Reactions

- Oxidation : Conversion of the nitro group to other functional groups.

- Reduction : Reduction of the nitro group to an amine.

- Substitution : Halogen atoms can be replaced with other functional groups.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its interactions with biological targets such as enzymes and receptors.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets leading to alterations in biochemical pathways. This interaction may involve binding affinity studies that assess how well the compound binds to enzymes or receptors implicated in various biological processes.

Pharmacological Applications

Research indicates that this compound may have potential applications in:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties.

- Antitumor Activity : The potential for anticancer effects has been noted, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Antibacterial Studies : A study focusing on nitroanilines demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance efficacy.

- Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values suggesting moderate potency compared to established chemotherapeutics .

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparison with structurally similar compounds is beneficial:

Propiedades

IUPAC Name |

4-bromo-2,3-difluoro-6-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2N2O2/c1-4(2)13-9-6(14(15)16)3-5(10)7(11)8(9)12/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYVWOSVTZRFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742846 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-69-7 | |

| Record name | Benzenamine, 4-bromo-2,3-difluoro-N-(1-methylethyl)-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.